2-Ethoxy-3,5-difluorobenzamide
Overview
Description
2-Ethoxy-3,5-difluorobenzamide is an organic compound with the molecular formula C9H9F2NO2 and a molecular weight of 201.17 g/mol It is a benzamide derivative characterized by the presence of ethoxy and difluoro substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-3,5-difluorobenzamide typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative, such as 2-ethoxy-3,5-difluorobenzoic acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in a solid form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-3,5-difluorobenzamide can undergo several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the ethoxy or difluoro groups are replaced by other substituents.
Oxidation and Reduction: The amide group can be involved in oxidation or reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different substituents on the benzene ring, while oxidation or reduction can modify the functional groups present in the compound .
Scientific Research Applications
2-Ethoxy-3,5-difluorobenzamide has a range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-ethoxy-3,5-difluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Ethoxy-3,5-difluorobenzoic acid
- 2-Ethoxy-3,5-difluorobenzylamine
- 2-Ethoxy-3,5-difluorophenol
Uniqueness
2-Ethoxy-3,5-difluorobenzamide is unique due to its specific combination of ethoxy and difluoro substituents on the benzene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
IUPAC Name |
2-ethoxy-3,5-difluorobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2/c1-2-14-8-6(9(12)13)3-5(10)4-7(8)11/h3-4H,2H2,1H3,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXRVNBFUTMRRDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1F)F)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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